molecular formula C9H6BrMgN B14897007 Isoquinolin-5-ylmagnesium bromide

Isoquinolin-5-ylmagnesium bromide

Cat. No.: B14897007
M. Wt: 232.36 g/mol
InChI Key: IIWMRPINLDJMRE-UHFFFAOYSA-M
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Description

Isoquinolin-5-ylmagnesium bromide is an organomagnesium halide (Grignard reagent) with the molecular formula C₉H₇NMgBr. It is derived from isoquinoline, a heterocyclic aromatic compound, where the magnesium bromide moiety is attached at the 5-position of the isoquinoline ring. Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds via nucleophilic addition to carbonyl groups or cross-coupling reactions. For instance, isoquinolin-5-ylboronic acid is synthesized via palladium-catalyzed cross-coupling reactions under inert conditions , suggesting that this compound may similarly participate in transition-metal-mediated transformations, albeit through distinct mechanistic pathways.

Properties

IUPAC Name

magnesium;5H-isoquinolin-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.BrH.Mg/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-2,4-7H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWMRPINLDJMRE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=C2C=CN=CC2=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinolin-5-ylmagnesium bromide can be synthesized through the reaction of isoquinoline with magnesium in the presence of bromine. The reaction typically takes place in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the reaction from being quenched by moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent, and the rate of addition of reactants, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-5-ylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous ether solvents like diethyl ether or THF.

    Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction.

Major Products Formed

The major products formed from reactions involving this compound include isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

Isoquinolin-5-ylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Helps in the development of bioactive compounds that can be used as drugs or biological probes.

    Medicine: Plays a role in the synthesis of drugs that target various diseases, including cancer and infectious diseases.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isoquinolin-5-ylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Data Table: Key Properties and Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Reactivity/Application Key Reference
This compound C₉H₇NMgBr ~229.38 (calculated) Nucleophilic additions, cross-couplings Inferred
Isoquinolin-5-ylboronic acid C₉H₈BNO₂ 172.98 Suzuki-Miyaura cross-coupling
1-Hexyl-3-methylimidazolium bromide C₁₀H₁₉BrN₂ 247.18 Ionic liquid, solvent
2-[(Naphthalen-2-yl)methyl]isothiouronium bromide C₁₂H₁₃N₂S⁺Br⁻ 297.22 Crystal engineering, hydrogen-bonded networks

Research Findings and Challenges

  • However, Grignard reagents require stringent anhydrous conditions, unlike boronic acids.
  • Stability Considerations: The isoquinoline ring may impart greater thermal stability compared to aliphatic Grignard reagents but could introduce steric hindrance.
  • Knowledge Gaps: Direct experimental data on this compound is scarce; most comparisons rely on structural analogs and general Grignard chemistry principles.

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